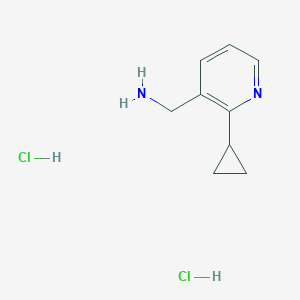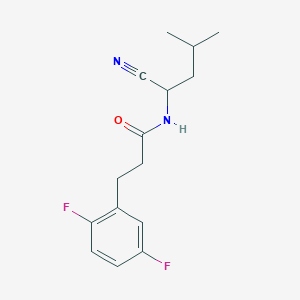
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is mentioned in a patent application by Ribon Therapeutics Inc. as a part of a series of pyridazinones . It is described as a compound with potential pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a purine dione core, a piperazine ring, and bromobenzyl and butyl substituents . The purine dione core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The bromobenzyl group is a benzyl group (a benzene ring attached to a methylene group) with a bromine atom attached, and the butyl group is a four-carbon alkyl chain.Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Targeting FGFR Signaling Pathway: Compounds similar to the one mentioned have been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in the development and progression of various cancers. By inhibiting this pathway, these compounds can potentially be used to treat cancers by preventing cell proliferation and inducing apoptosis in cancer cells .
Drug Development
Lead Compound Optimization: Derivatives of related structures have been used as lead compounds in drug development. Their low molecular weight and potent activities make them suitable candidates for optimization in the development of new therapeutic drugs .
Molecular Docking Studies
Binding Affinity Prediction: Molecular docking studies of analogous compounds can predict the binding affinity to target proteins, which is essential in the design of drugs with high specificity and efficacy. These studies help in understanding the interaction between the drug and its target at the molecular level .
Biological Activity Screening
Evaluation of Antitumor Properties: Similar compounds have been synthesized and evaluated for their biological activities, particularly for their antitumor properties. This involves testing against various cell lines to determine the compound’s effectiveness in inhibiting tumor growth .
Chemical Synthesis
Novel Heterocyclic Compounds: The synthesis of new heterocyclic compounds using derivatives of the given structure has been explored. These novel compounds can have diverse biological activities and potential applications in medicinal chemistry .
Biochemical Research
Study of Cell Migration and Invasion: Research has indicated that related compounds can significantly inhibit the migration and invasion of cancer cells, which is a key aspect in the study of metastasis and the development of anti-metastatic agents .
Wirkmechanismus
Zukünftige Richtungen
The compound is part of ongoing research into the development of PARP7 inhibitors for cancer treatment . Future directions could include further studies to evaluate its efficacy and safety in preclinical and clinical trials, as well as potential modifications to its structure to improve its pharmacological properties.
Eigenschaften
IUPAC Name |
8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-butyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRZQLRRALXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

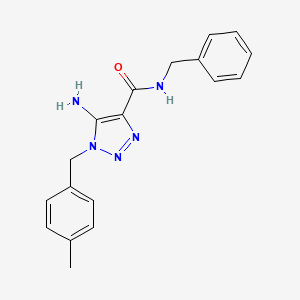

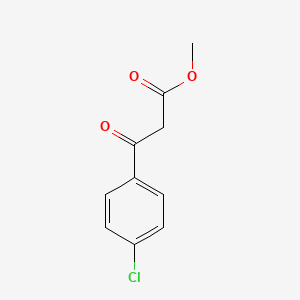
![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)
![1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2957196.png)
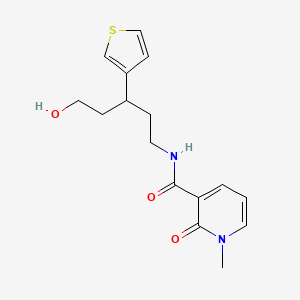
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)



![3-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2957205.png)
